4-fluoro-7-methyl-1H-indole-3-carboxylic acid
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Overview
Description
4-fluoro-7-methyl-1H-indole-3-carboxylic acid is a fluorinated indole derivative with the molecular formula C10H8FNO2. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For fluorinated indoles, selective fluorination can be achieved using reagents like Selectfluor .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-7-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Nucleophilic addition: The carboxylic acid group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-fluoro-7-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-fluoro-7-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-fluoroindole: A fluorinated indole with potential anticancer properties.
7-methylindole: A methylated indole with various biological activities.
Uniqueness
4-fluoro-7-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with biological targets .
Biological Activity
4-Fluoro-7-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a carboxylic acid functional group. Its molecular formula is C10H8FNO2, with a molecular weight of approximately 193.18 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in influencing cell signaling pathways.
Biological Significance
Research indicates that compounds within the indole family often exhibit significant biological functions, including anti-inflammatory , anticancer , and antimicrobial properties. The presence of the fluorine atom in this compound may enhance its biological efficacy by improving binding affinity to target proteins, making it a promising candidate for drug development.
The biological activity of this compound is attributed to its interaction with various biological macromolecules. Studies suggest that it may inhibit specific enzymes or receptors, leading to therapeutic effects. Understanding these interactions is crucial for developing targeted therapies that exploit these pathways effectively.
Enzyme Inhibition
This compound has been studied for its potential role as an enzyme inhibitor. In particular, it has shown promise in inhibiting enzymes involved in metabolic pathways relevant to diseases such as cancer and tuberculosis. For instance, its analogs have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the indole structure can enhance antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that this compound can exert cytotoxic effects on various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Fluoroindole | Lacks carboxylic acid group | More basic indole structure |
7-Methylindole | Lacks fluorine and carboxylic acid | Less reactive due to absence of electronegative atoms |
4-Fluoro-7-methylindole-3-carboxylic acid | Similar but may differ in additional substituents | Potentially different biological activity |
The combination of a fluorine atom and a carboxylic acid group in this compound enhances its reactivity and potential applications in medicinal chemistry compared to its analogs.
Case Studies
Several studies have focused on the synthesis and biological evaluation of indole derivatives, including this compound:
- Antimycobacterial Activity : A study demonstrated that analogs of this compound exhibited potent activity against Mtb, with some showing sub-micromolar activities and low cytotoxicities in Vero cells. The modifications made to the carboxylic moiety significantly improved both activity and selectivity against bacterial targets .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that this compound could induce significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis and cell cycle disruption .
Properties
IUPAC Name |
4-fluoro-7-methyl-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGAKRGZGMKCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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